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Compound of Interest

Compound Name: Stachybotramide

Cat. No.: B160389 Get Quote

An in-depth exploration of the isolation, characterization, and therapeutic potential of fungal

phenylspirodrimane derivatives for researchers, scientists, and drug development

professionals.

Phenylspirodrimanes are a unique class of meroterpenoids, hybrid natural products derived

from both polyketide and terpenoid biosynthetic pathways.[1] Primarily isolated from fungi of

the genus Stachybotrys, particularly Stachybotrys chartarum, these compounds feature a

characteristic spirocyclic drimane fused to a phenyl moiety via a spirofuran ring.[2] Their

structural diversity and wide range of biological activities, including cytotoxic,

antihyperlipidemic, anticoagulant, and antiviral properties, have positioned them as promising

candidates for drug discovery and development.[3][4][5] This technical guide provides a

comprehensive overview of fungal phenylspirodrimanes, summarizing key data, detailing

experimental protocols, and visualizing relevant pathways to facilitate further research and

application.

Chemical Diversity and Biological Activities
Fungi, especially Stachybotrys chartarum, produce a remarkable array of phenylspirodrimane

derivatives, including monomers and dimers.[6] These compounds exhibit a variety of biological

activities, which are summarized in the tables below.

Table 1: Monomeric Phenylspirodrimane Derivatives
from Stachybotrys chartarum
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Compound
Name

Fungal Source
Biological
Activity

IC₅₀ Values
(µM)

Reference

Stachybotrydial S. chartarum
Immunosuppress

ive
- [7][8]

Stachybotrylacta

m

S. chartarum

MUT 3308

Cytotoxic against

786R and

CAL33RR

cancer cell lines

0.8 - 2.2 [6]

Stachybotrylacta

m acetate

S. chartarum

MUT 3308

Cytotoxic against

786R and

CAL33RR

cancer cell lines

0.6 - 1.0 [6]

2α-

acetoxystachybot

rylactam acetate

S. chartarum

MUT 3308

Cytotoxic against

786R and

CAL33RR

cancer cell lines

0.3 - 1.5 [6]

Chartarlactams

A–P

S. chartarum

(from sponge

Niphates

recondita)

Antihyperlipidemi

c
- [3]

Stachybotrysin A
S. chartarum

FS705

α-glucosidase

inhibitory
20.68 [9]

Stachybotrysin B
S. chartarum

CGMCC 3.5365

Anti-influenza A

virus
12.4 - 18.9 [5]

Stachybotrysin G
S. chartarum

CGMCC 3.5365
Anti-HIV 18.1 [5]

Stachybonoids

D–F
S. chartarum

Inhibition of LPS-

induced NO

production

- [2]
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Table 2: Dimeric Phenylspirodrimane Derivatives from
Stachybotrys chartarum

Compound
Name

Fungal Source
Biological
Activity

IC₅₀ Values
(µM)

Reference

Stachybochartin

A

S. chartarum

(endophytic)

Cytotoxic against

MDA-MB-231

and U-2OS

cancer cells

4.5 - 21.7 [4]

Stachybochartin

B

S. chartarum

(endophytic)

Cytotoxic against

MDA-MB-231

and U-2OS

cancer cells

4.5 - 21.7 [4]

Stachybochartin

C

S. chartarum

(endophytic)

Cytotoxic against

MDA-MB-231

and U-2OS

cancer cells

4.5 - 21.7 [4]

Stachybochartin

D

S. chartarum

(endophytic)

Cytotoxic against

MDA-MB-231

and U-2OS

cancer cells

4.5 - 21.7 [4]

Chartarlactam L

S. chartarum

(from sponge

Niphates

recondita)

Antihyperlipidemi

c
- [3]

Experimental Protocols
The isolation and characterization of phenylspirodrimanes involve a series of meticulous

experimental procedures.

Fungal Cultivation and Extraction
Stachybotrys chartarum strains are typically cultivated on solid or in liquid media, such as

Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB).[6] For large-scale production,
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solid rice medium is often employed. After a suitable incubation period, the fungal mycelia and

the culture medium are extracted with organic solvents like ethyl acetate or a mixture of

methanol and dichloromethane.[4][6] The resulting crude extract is then concentrated under

reduced pressure.

Isolation and Purification
The crude extract is subjected to various chromatographic techniques for the separation of

individual compounds. A common workflow is as follows:

Crude Fungal Extract Silica Gel Column ChromatographyElution with solvent gradient Fractionation Sephadex LH-20 Column ChromatographySize exclusion Further Fractionation Semi-preparative HPLCReversed-phase (e.g., C18) Pure Phenylspirodrimanes

Click to download full resolution via product page

Fig. 1: General workflow for the isolation of phenylspirodrimanes.

Structure Elucidation
The chemical structures of the isolated phenylspirodrimanes are determined using a

combination of spectroscopic and spectrometric methods:

High-Resolution Mass Spectrometry (HRMS): Used to determine the molecular formula of

the compounds.[4][6]

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, DEPT,

COSY, HSQC, and HMBC experiments, which are essential for elucidating the planar

structure and assigning proton and carbon signals.[4][6]

Electronic Circular Dichroism (ECD): The absolute configuration of stereogenic centers is

often determined by comparing experimental ECD spectra with those calculated using time-

dependent density functional theory (TD-DFT).[6][10]

X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry

when suitable crystals can be obtained.[3][5]

Biosynthesis
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Phenylspirodrimanes are meroterpenoids synthesized through a hybrid pathway involving

polyketide and terpenoid precursors.[6] The biosynthesis is proposed to start from the

condensation of farnesyl diphosphate (from the mevalonate pathway) and orsellinic acid (a

polyketide).[5][6]

Farnesyl Diphosphate

Ilicicolin B (Common Intermediate)

Orsellinic Acid

Oxidations and Cyclizations

Stachybotrydial

Nucleophilic Addition (e.g., with amines)

Isoindolinones (e.g., Stachybotrylactam)

Click to download full resolution via product page

Fig. 2: Proposed biosynthetic pathway of phenylspirodrimanes.

Mechanism of Action and Signaling Pathways
While the precise mechanisms of action for many phenylspirodrimanes are still under

investigation, some studies have provided insights into their biological effects.
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Cytotoxicity and Apoptosis Induction
Several dimeric phenylspirodrimanes, such as stachybochartins A-D and G, have

demonstrated cytotoxic effects against human cancer cell lines.[4] Mechanistic studies on

stachybochartins C and G revealed that they induce apoptosis in U-2OS osteosarcoma cells in

a concentration- and time-dependent manner. This apoptotic induction is likely mediated

through a caspase-dependent pathway.[4]

Phenylspirodrimane Dimers
(e.g., Stachybochartins C & G)

Cancer Cell
(e.g., U-2OS)

Caspase Activation

Induces

Apoptosis

Leads to

Click to download full resolution via product page

Fig. 3: Proposed caspase-dependent apoptosis pathway induced by phenylspirodrimane
dimers.

Anticoagulant Activity
Semisynthetic lactam derivatives of phenylspirodrimanes have shown inhibitory activity against

serine proteases of the blood coagulation cascade, such as thrombin, FXa, and FXIIa.[11] An

agmatine-derived lactam, in particular, exhibited significant anticoagulant activity in plasma

coagulation tests.[7] This suggests that these compounds may act as inhibitors of key enzymes

in the coagulation cascade.
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Future Perspectives
Phenylspirodrimanes from fungi represent a promising and structurally diverse group of natural

products with significant therapeutic potential. Further research is warranted in several areas:

Exploration of other fungal sources: While Stachybotrys is the primary known producer, other

fungal genera may harbor novel phenylspirodrimane derivatives.

Mechanism of action studies: In-depth investigations into the specific molecular targets and

signaling pathways modulated by these compounds are crucial for their development as

therapeutic agents.

Semisynthetic modifications: The generation of derivative libraries through semisynthesis

has already proven effective in enhancing biological activity and reducing toxicity.[7] This

approach should be further explored to optimize the pharmacological properties of

phenylspirodrimanes.

Total synthesis: The development of efficient total synthesis routes will be essential for the

sustainable supply of promising lead compounds for preclinical and clinical studies.[4]

In conclusion, the unique chemical scaffolds and diverse biological activities of fungal

phenylspirodrimanes make them a valuable resource for drug discovery. This guide provides a

foundational understanding for researchers to further explore and harness the therapeutic

potential of these fascinating natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. mdpi.com [mdpi.com]

3. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9753195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9060241/
https://www.benchchem.com/product/b160389?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/395600954_Complete_biosynthesis_of_phenylspirodrimanes_with_unclustered_genes_in_Stachybotrys_chartarum
https://www.mdpi.com/2309-608X/8/5/504
https://pubs.acs.org/doi/abs/10.1021/np400824u
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Seven new cytotoxic phenylspirodrimane derivatives from the endophytic fungus
Stachybotrys chartarum - PMC [pmc.ncbi.nlm.nih.gov]

5. pubs.acs.org [pubs.acs.org]

6. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum
MUT 3308 - PMC [pmc.ncbi.nlm.nih.gov]

7. Semisynthetic Approach toward Biologically Active Derivatives of Phenylspirodrimanes
from S. chartarum - PMC [pmc.ncbi.nlm.nih.gov]

8. In Vitro Metabolism of Phenylspirodrimanes Derived from the Indoor Fungus Stachybotrys
- PMC [pmc.ncbi.nlm.nih.gov]

9. tandfonline.com [tandfonline.com]

10. New Phenylspirodrimanes from the Sponge-Associated Fungus Stachybotrys chartarum
MUT 3308 - PubMed [pubmed.ncbi.nlm.nih.gov]

11. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Phenylspirodrimanes from Fungi: A Technical Guide for
Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160389#phenylspirodrimane-derivatives-from-fungi]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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